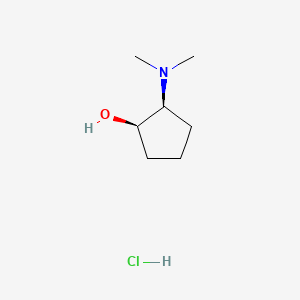![molecular formula C9H8BrClN2O2 B14046864 9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B14046864.png)
9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl: is a chemical compound with the molecular formula C9H7BrN2O2 . It is known for its pale-yellow to yellow-brown solid form and is primarily used in various scientific research applications .
Méthodes De Préparation
The synthesis of 9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl involves several steps. One common method includes the alkylation of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one with methyl iodide in the presence of potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) as a solvent . This reaction typically requires extended heating to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution at the bromine atom.
Common reagents used in these reactions include methyl iodide, potassium hydroxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules . These interactions can result in changes in cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl stands out due to its unique chemical structure and reactivity. Similar compounds include:
- 9-bromo-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
These compounds share structural similarities but differ in their specific functional groups and reactivity, making 9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl unique in its applications and chemical behavior.
Propriétés
Formule moléculaire |
C9H8BrClN2O2 |
|---|---|
Poids moléculaire |
291.53 g/mol |
Nom IUPAC |
9-bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C9H7BrN2O2.ClH/c1-5-2-6(10)9-11-7(13)3-8(14)12(9)4-5;/h2-4,13H,1H3;1H |
Clé InChI |
GRNFWAVEPLRMMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C(=O)C=C(N=C2C(=C1)Br)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-7-bromo-3,5-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine](/img/structure/B14046785.png)
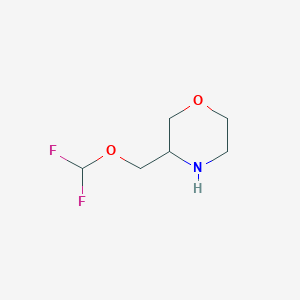
![(4Z)-N4-[(4-chlorophenyl)methylidene]-N1-({1,4-dioxaspiro[4.5]decan-8-yl}methyl)-N1-methylbenzene-1,4-diamine](/img/structure/B14046791.png)
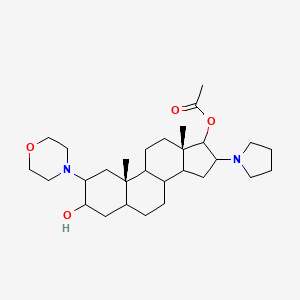
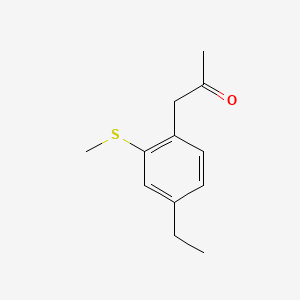

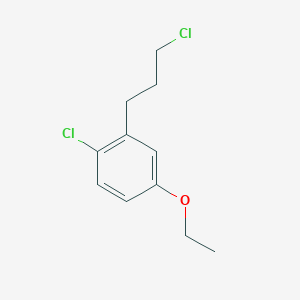
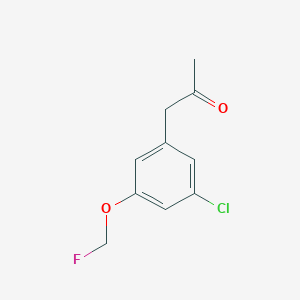
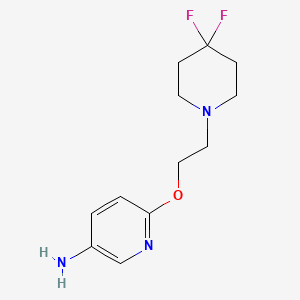


![3-Phenyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B14046856.png)

